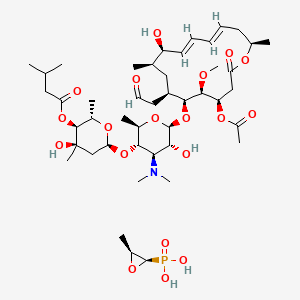
Josamycin fosfomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Josamycin fosfomycin is a compound that combines two distinct antibiotics: Josamycin and Fosfomycin. Josamycin is a macrolide antibiotic derived from Streptomyces narbonensis, known for its broad-spectrum antimicrobial activity . Fosfomycin, on the other hand, is a phosphonic acid derivative that inhibits bacterial cell wall synthesis and is effective against a wide range of bacteria . The combination of these two antibiotics aims to enhance their antibacterial efficacy and broaden their spectrum of activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Josamycin: Josamycin is produced through fermentation of Streptomyces narbonensis.
Fosfomycin: Fosfomycin can be synthesized chemically or produced by fermentation using Streptomyces fradiae.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Josamycin can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Fosfomycin can be reduced to its corresponding alcohol derivative under specific conditions.
Substitution: Both Josamycin and Fosfomycin can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents for Josamycin include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents for Fosfomycin include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
Josamycin fosfomycin is used in chemical research to study the synthesis and modification of antibiotics. Researchers investigate the chemical properties and reactivity of the compound to develop new derivatives with enhanced activity .
Biology
In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells. It serves as a model compound to understand the effects of combination therapy on bacterial infections .
Medicine
This compound is used in medical research to develop new treatments for bacterial infections. The combination of these two antibiotics is investigated for its potential to treat multidrug-resistant bacterial strains and to enhance the efficacy of existing antibiotics .
Industry
In the pharmaceutical industry, this compound is used to develop new antibiotic formulations and to improve the production processes of existing antibiotics. The compound is also used in quality control and analytical testing to ensure the purity and potency of antibiotic products .
Wirkmechanismus
Josamycin
Josamycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein synthesis .
Fosfomycin
Fosfomycin inhibits bacterial cell wall synthesis by inactivating the enzyme pyruvyl transferase, which is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall . This inhibition leads to cell lysis and death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: Like Josamycin, Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.
Amoxicillin: Similar to Fosfomycin, Amoxicillin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that, like Fosfomycin, is effective against a wide range of bacteria but works by inhibiting bacterial DNA gyrase.
Uniqueness
Josamycin fosfomycin is unique due to its combination of two distinct mechanisms of action: inhibition of protein synthesis by Josamycin and inhibition of cell wall synthesis by Fosfomycin. This dual action enhances its antibacterial efficacy and broadens its spectrum of activity, making it a valuable compound in the treatment of bacterial infections .
Eigenschaften
CAS-Nummer |
96740-84-0 |
|---|---|
Molekularformel |
C45H76NO19P |
Molekulargewicht |
966.1 g/mol |
IUPAC-Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid |
InChI |
InChI=1S/C42H69NO15.C3H7O4P/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;1-2-3(7-2)8(4,5)6/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;2-3H,1H3,(H2,4,5,6)/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;2-,3+/m10/s1 |
InChI-Schlüssel |
VMPYFZWBVJMPHW-ZTAGAZFJSA-N |
Isomerische SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.C[C@H]1[C@H](O1)P(=O)(O)O |
Kanonische SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.CC1C(O1)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



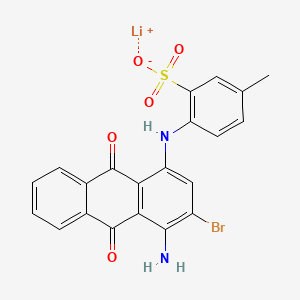
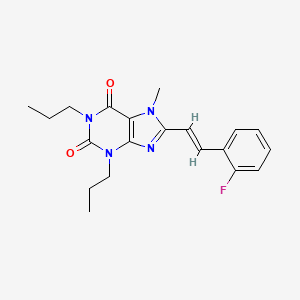
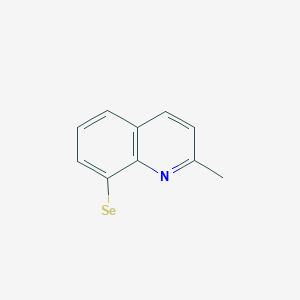
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
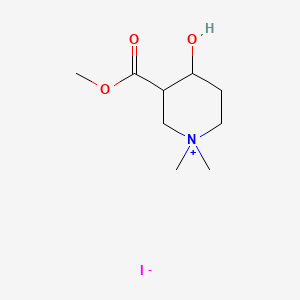

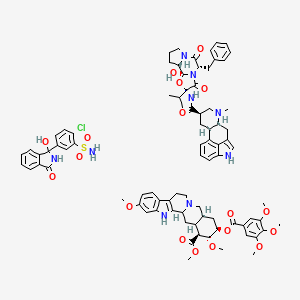
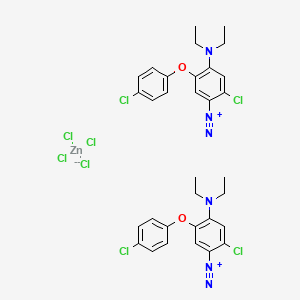
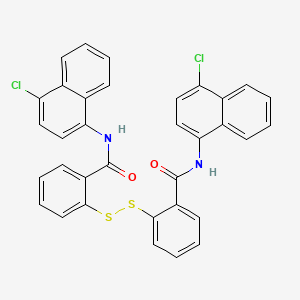
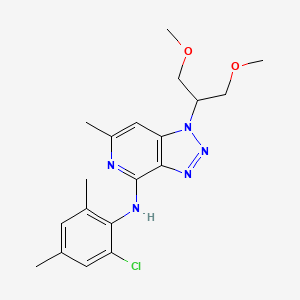
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
